alpha-Hexyl-gamma-butyrolactone
Overview
Description
Gamma-butyrolactones are a class of compounds that have garnered significant interest in the field of organic chemistry due to their presence in various natural products and their utility in synthetic applications. The alpha-Hexyl-gamma-butyrolactone structure, while not explicitly discussed in the provided papers, is related to the gamma-butyrolactone derivatives that have been synthesized and studied for their chemical properties and biological activities .
Synthesis Analysis
The synthesis of gamma-butyrolactone derivatives has been explored through various methods. For instance, the stereoselective synthesis of cis- and trans-isomers of alpha-hydroxy-alpha,beta-dibenzyl-gamma-butyrolactone lignans has been achieved, which are important structural motifs in natural products . Additionally, a novel method for the synthesis of optically active alpha,gamma-substituted gamma-butyrolactones has been developed, utilizing SmI(2)-induced reductive coupling of chiral 2-alkyl acrylates with ketones . These methods highlight the versatility and adaptability of synthetic approaches to access a wide range of gamma-butyrolactone derivatives.
Molecular Structure Analysis
The molecular structure of gamma-butyrolactones can be influenced by intramolecular interactions, as demonstrated by the X-ray crystallography analysis of beta-hydroxy-alpha-sulfenyl-gamma-butyrolactones. These studies revealed that nonbonded sulfur-oxygen interactions play a crucial role in controlling the stereochemistry of the lactones . Such detailed structural analyses are essential for understanding the reactivity and properties of gamma-butyrolactone derivatives.
Chemical Reactions Analysis
Gamma-butyrolactones exhibit a range of reactivities that make them suitable for various chemical transformations. For example, the first use of alpha,beta-dichloro gamma-butyrolactones and gamma-butyrolactams for direct vinylogous aldol addition has been reported, showcasing the potential of these compounds as synthons in organic synthesis . The diastereoselectivity observed in these reactions further emphasizes the importance of stereochemistry in the chemical behavior of gamma-butyrolactones.
Physical and Chemical Properties Analysis
The physical and chemical properties of gamma-butyrolactones can have significant implications for their biological activity. Derivatives of gamma-butyrolactone substituted at the alpha- and/or gamma-positions have been synthesized and evaluated for their anticonvulsant properties, demonstrating that structural modifications can lead to strikingly different biological effects . Moreover, the presence of an alpha-methylene-gamma-butyrolactone moiety in natural products has been associated with skin bioactive properties, including the potential to cause allergic contact dermatitis and chronic actinic dermatitis . These findings underscore the importance of understanding the physical and chemical properties of gamma-butyrolactone derivatives for their safe and effective use in various applications.
Scientific Research Applications
Renaissance in Synthetic Approaches
Research on alpha-methylene-gamma-butyrolactones, which are structurally related to alpha-Hexyl-gamma-butyrolactone, has seen a significant resurgence. The focus has been on their structural types, biological activities, and biosynthesis. Novel synthetic approaches, including work from specific research groups, are being developed, highlighting the growing interest in this field of chemistry (Kitson, Millemaggi, & Taylor, 2009).
Anticonvulsant Properties
Research on alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones has discovered their anticonvulsant properties. Studies have shown that these compounds, including derivatives like alpha-ethyl-alpha-methyl GBL, can prevent seizures induced by various agents in animal models. This suggests that these compounds could represent a new class of anticonvulsant drugs, differentiating them significantly from other gamma-butyrolactone derivatives (Klunk, Covey, & Ferrendelli, 1982).
Synthesis of Polyamine Derivatives
Alpha-methylene-gamma-butyrolactone has been used in the synthesis of polyamine derivatives. This process involves Michael addition and lactone aminolysis, followed by nucleophilic substitution, leading to the creation of a polyamine that can be used as a gene transfer agent. This showcases the versatility of gamma-butyrolactone derivatives in synthetic chemistry and biotechnology applications (Jean, Le Roch, Renault, & Uriac, 2005).
Effect on Producing Fungus, Aspergillus terreus
Butyrolactone I, structurally similar to alpha-Hexyl-gamma-butyrolactone, is a secondary metabolite produced by Aspergillus terreus. It has been found to induce changes in morphology, sporulation, and secondary metabolism in the fungus, including an increase in the production of therapeutically important compounds like lovastatin. This indicates that butyrolactones can play a significant role in fungal biology and secondary metabolite production (Schimmel, Coffman, & Parsons, 1998).
Neurochemical Aspects
Gamma-Butyrolactone, closely related to alpha-Hexyl-gamma-butyrolactone, has been studied for its effects on brain chemistry. It has been found to alter levels of neurotransmitters like acetylcholine in the brain, correlating with its depressant effects on the central nervous system. These findings contribute to understanding the neuropharmacological actions of gamma-butyrolactone derivatives (Giarman & Schmidt, 1963).
Streptomyces Signalling Molecules
Gamma-butyrolactones, including alpha-Hexyl-gamma-butyrolactone, have been identified as signaling molecules in Streptomyces species. They regulate antibiotic production and morphological differentiation in these bacteria, highlighting a broader biological role for gamma-butyrolactones in microbial communities (Takano, 2006).
Safety And Hazards
Future Directions
Gamma-butyrolactones, including alpha-Hexyl-gamma-butyrolactone, have been broadly studied in the drug discovery field due to their diverse biological activities . They have been used in the synthesis of various biologically active small molecules . Future research may focus on the development of new synthetic methods considering synthetic efficiency, feasibility, and green chemistry .
properties
IUPAC Name |
3-hexyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-12-10(9)11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDLVUXSDSVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047437 | |
Record name | alpha-Hexyl-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Hexyl-gamma-butyrolactone | |
CAS RN |
18436-37-8 | |
Record name | 3-Hexyldihydro-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18436-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hexyl-gamma-butyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Furanone, 3-hexyldihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Hexyl-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hexyldihydrofuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-HEXYL-.GAMMA.-BUTYROLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J0O5KWX81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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